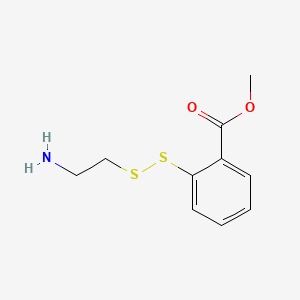
Methyl 2-((2-aminoethyl)dithio)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((2-aminoethyl)dithio)benzoate is an organic compound with the molecular formula C10H13NO2S2. It is also known by its systematic name, benzoic acid, 2-[(2-aminoethyl)dithio]-, methyl ester
Vorbereitungsmethoden
The synthesis of Methyl 2-((2-aminoethyl)dithio)benzoate typically involves the reaction of methyl benzoate with 2-aminoethanethiol in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The reaction proceeds through the formation of a disulfide bond between the thiol groups, resulting in the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Methyl 2-((2-aminoethyl)dithio)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can break the disulfide bond, yielding the corresponding thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-((2-aminoethyl)dithio)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-((2-aminoethyl)dithio)benzoate involves its interaction with molecular targets through its amino and dithio groups. These functional groups allow the compound to form covalent bonds with proteins and other biomolecules, potentially altering their function. The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-((2-aminoethyl)dithio)benzoate can be compared with other similar compounds such as:
Methyl 2-((2-aminoethyl)thio)benzoate: This compound lacks the disulfide bond, which may affect its reactivity and applications.
Ethyl 2-((2-aminoethyl)dithio)benzoate: The ethyl ester variant may have different solubility and reactivity properties.
Methyl 2-((2-aminoethyl)dithio)phenylacetate: This compound has a phenylacetate group instead of a benzoate group, which can influence its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1429-01-2 |
|---|---|
Molekularformel |
C10H13NO2S2 |
Molekulargewicht |
243.4 g/mol |
IUPAC-Name |
methyl 2-(2-aminoethyldisulfanyl)benzoate |
InChI |
InChI=1S/C10H13NO2S2/c1-13-10(12)8-4-2-3-5-9(8)15-14-7-6-11/h2-5H,6-7,11H2,1H3 |
InChI-Schlüssel |
KKNSKTSBAONNRP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1SSCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















